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Experimentally Determined Bond Lengths

The table below summarizes key bond lengths obtained from the crystal structure of the potent CK2 inhibitor
5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione =~ (compound

4p), which features an indeno[1,2-bJindole core [1].

Bond Location (in

Bond Length (A Significance | Role in Protein Bindin
fused ring system) gth (3) g g
Lactam C=0 (position Not precisely stated Key interaction: hydrogen-bonded to a structural
10) water molecule in the CK2a ATP-binding site [1].
Lactam C=0 (position Not precisely stated Key interaction: hydrogen-bonded to a structural
9) water molecule in the CK2a ATP-binding site [1].
Hydrophobic core Standard Stabilizes the flat, hydrophobic structure; fits the
aromatic/quinoidal narrow, hydrophobic ATP-binding site of CK2a [1].

Experimental Protocol for X-ray Crystallography
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The bond length data was generated through a standard protein-ligand co-crystallization experiment. Here is

the detailed methodology [1]:

¢ Protein Purification and Complex Formation: The catalytic subunits of human protein kinase CK2
(CK2a and CK2a') were expressed and purified.

e Co-crystallization: The protein was mixed with the indeno[1,2-b]indole inhibitor (compound 4p) to
form a complex. This complex was then crystallized using the vapor-diffusion method.

e Data Collection and Structure Determination: X-ray diffraction data were collected from the frozen
crystals. The structures of CK2a and CK2a' in complex with 4p were solved and refined.

o Structure Deposition: The atomic coordinates were deposited in the Protein Data Bank (PDB)
under accession codes 5M4U (for CK2a) and 5M56 (for CK2a'). Researchers can access these
files to obtain the complete set of atomic coordinates, including all bond lengths and angles for
the ligand.

Structure-Activity Relationship and Biological Pathway

The unique binding mode of the indeno[1,2-b]indole scaffold to its biological target is crucial for its

function. The following diagram illustrates this binding interaction and its downstream effects.

Indenoindole Inhibitor Mechanism and Effects
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Diagram of the indeno[1,2-b]indole inhibitor's binding mode and its effect on cancer-associated pathways.

Key Insights for Drug Development

e Scaffold Versatility: The indeno[1,2-blindole core is a privileged structure. Modifications, such as
replacing the ketone group with a phenol, can shift selectivity from CK2 to the breast cancer
resistance protein ABCG2, making it a promising scaffold for polypharmacology or overcoming
multidrug resistance [2].

¢ Electronic Properties: Theoretical studies on related fused systems (like diarenoindacenes) show
that antiaromatic character and diradical nature can significantly influence electronic structures, which
in turn affects conductance and optoelectronic properties [3]. This is a key consideration when
designing molecules for specific electronic or material applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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